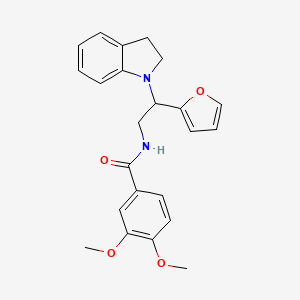

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

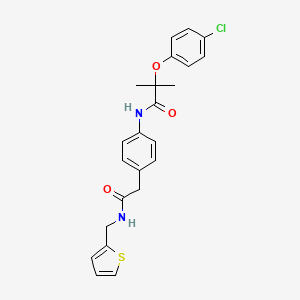

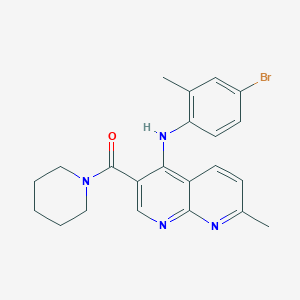

Synthesis AnalysisThe synthesis of complex molecules featuring furan and indole units, similar to "N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide," often involves domino reactions or multicomponent reactions that enable the formation of multiple bonds in a single operational step. For instance, the synthesis of indoles can be achieved through a domino reaction of 2-(tosylamino)benzyl alcohols with furfurylamines, showcasing the versatility of furan's α-carbon in nucleophilic and electrophilic reactions (Uchuskin et al., 2014). Such methodologies could be adapted to synthesize the target compound by carefully selecting the starting materials and reaction conditions to incorporate the specific functional groups present in "N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide."

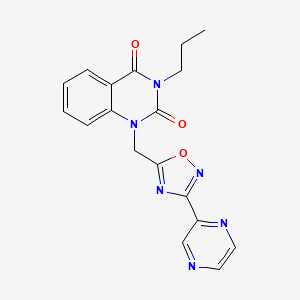

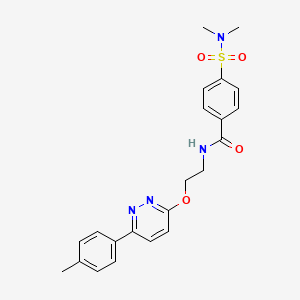

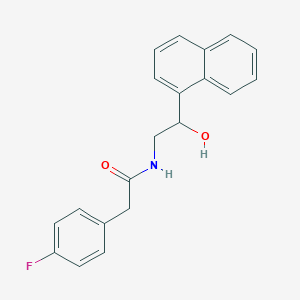

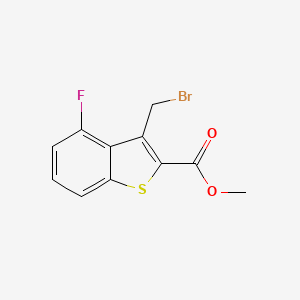

Molecular Structure Analysis

The molecular structure of compounds containing furan and indole units can be elucidated using various spectroscopic and crystallographic techniques. For example, crystal structure and molecular docking studies of related compounds provide insights into their three-dimensional arrangements and potential interactions with biological targets (Nishtala & Basavoju, 2018). These studies highlight the importance of the spatial arrangement of functional groups in determining the compound's reactivity and interaction capabilities.

Applications De Recherche Scientifique

Antibacterial and Antiurease Activities

One area of application for compounds related to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide is in antibacterial and antiurease activities. Research shows that derivatives of this compound exhibit significant antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Antimicrobial and Anticancer Properties

Studies have also found that certain derivatives have potential as antimicrobial and anticancer agents. For instance, molecular docking studies of similar compounds indicate good activity against mycobacterium tuberculosis and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).

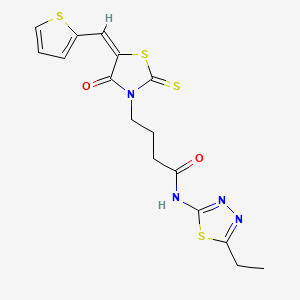

Photophysical Properties for Metal Ion Sensing

Another application is in the field of photophysics, where some compounds have shown potential utility as "naked-eye sensors" for detecting metal ions, such as aluminum (Kumar et al., 2015).

Synthesis of Indoles

In synthetic chemistry, the furan compound has been utilized in the synthesis of indoles, demonstrating unique reactivity modes of the furan ring in chemical processes (Uchuskin et al., 2014).

Peroxidase Inhibitors

Furthermore, research has identified that certain furanyl derivatives act as competitive inhibitors to horseradish peroxidase, suggesting applications in enzymology and potentially in therapeutic contexts (Fuchs & Spiteller, 1999).

Anticancer Agents Targeting EGFR

Some derivatives have been synthesized as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR), showing potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-27-21-10-9-17(14-22(21)28-2)23(26)24-15-19(20-8-5-13-29-20)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSPNFXZCMHWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)